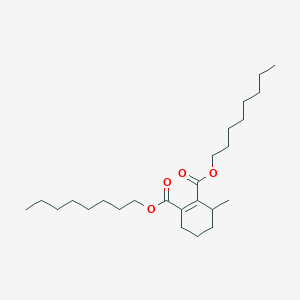
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexene derivatives It is characterized by the presence of a cyclohexene ring with a methyl group and two carboxylate groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate typically involves the reaction of 3-methylcyclohex-1-ene with dioctyl phthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The final product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and flexibility.
Mechanism of Action
The mechanism of action of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate: A widely used plasticizer with similar chemical structure but different functional groups.
Dioctyl adipate: Another plasticizer with a similar backbone but different ester groups.
Dioctyl sebacate: A compound with a similar ester structure but a longer carbon chain.
Uniqueness
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is unique due to the presence of the cyclohexene ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
57998-44-4 |
|---|---|
Molecular Formula |
C25H44O4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
dioctyl 3-methylcyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
VHJZXYXPDBECSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C(CCC1)C)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















